2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
2,5-difluoro-4-hydroxy-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4S/c1-16(14,15)11-8(13)4-2-6(10)7(12)3-5(4)9/h2-3,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBVTHBWWKFOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorobenzene moiety with a hydroxyl group and a methylsulfonyl group attached to the nitrogen of the amide. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of prodrugs.
- Cell Signaling Modulation : It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression related to cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-15 (Colon Carcinoma) | <10 | Cytotoxicity observed |
| MDA-MB-231 (Breast Cancer) | 12 | Inhibition of proliferation |
| A431 (Skin Cancer) | 15 | Induction of apoptosis |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.
Study 1: Antitumor Efficacy
In a controlled laboratory study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups. The study concluded that the compound could effectively target tumor cells while sparing normal cells, highlighting its potential for selective anticancer therapy .
Study 2: Enzyme Interaction Analysis
A biochemical analysis was conducted to determine the interaction between the compound and various enzymes involved in drug metabolism. The findings indicated that it could competitively inhibit cytochrome P450 isoforms, suggesting implications for drug-drug interactions in therapeutic settings.
Safety and Toxicology
While the biological activities are promising, toxicity studies are crucial. High doses of this compound have shown adverse effects in animal models, including liver and kidney damage. Therefore, establishing a safe dosage range is essential for future clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (sulfonamide, benzamide, fluorine/hydroxyl substituents) to highlight structural and functional differences.
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas where explicit data were unavailable.
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The 2,5-difluoro pattern in the target compound contrasts with 2,4-difluoro in diflufenican and sulfentrazone. The hydroxyl group at position 4 introduces polarity, likely improving aqueous solubility compared to non-hydroxylated analogs like sulfentrazone. However, this may reduce membrane permeability, a trade-off observed in hydroxylated vs. halogenated agrochemicals .
Sulfonamide vs. Sulfonyl Linkages :
- The N-(methylsulfonyl) group in the target compound differs from the phenylsulfonyl groups in triazole-thiones [7–9] (). Methylsulfonyl is less electron-withdrawing than phenylsulfonyl, which may alter reactivity in nucleophilic substitution or redox processes .
- Sulfentrazone’s methanesulfonamide group is structurally analogous but integrated into a triazole ring system, enhancing its stability in soil environments .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in , such as Friedel-Crafts sulfonylation followed by hydrazide-isothiocyanate coupling . However, the hydroxyl group may require protective strategies (e.g., tert-butyldimethylsilyl) during synthesis to prevent undesired side reactions.
Biological Activity Trends :
- Triazole-thiones [7–9] () exhibit antifungal activity linked to their sulfonyl and triazole moieties. The target compound’s hydroxyl group could modulate similar activity by interacting with fungal cytochrome targets .
- Diflufenican’s pyridinecarboxamide backbone and trifluoromethyl group enhance herbicidal potency, suggesting that the target compound’s benzamide core and fluorine substituents may align with agrochemical applications .
Preparation Methods
Starting Material and Functional Group Introduction
- The core aromatic ring is often derived from commercially available fluorinated benzene derivatives such as 1,3-difluoro-5-nitrobenzene or related fluorinated phenols.
- Introduction of the hydroxy group at the 4-position is achieved via nucleophilic aromatic substitution (SNAr) reactions, where fluorine atoms on the aromatic ring are displaced by phenolic or alkoxy groups under basic conditions.
- For example, treatment of 1,3-difluoro-5-nitrobenzene with fluoroalkanols (e.g., 2-fluoroethanol) in the presence of sodium hydride in polar aprotic solvents like DMF yields aryloxy intermediates.
Reduction and Functional Group Transformation
- Nitro groups on the aromatic ring are reduced to anilines using palladium-catalyzed hydrogenation under mild conditions, typically in methanol.
- The aniline intermediates are then converted into carbamate derivatives by reaction with 2,2,2-trichloroethyl chloroformate in the presence of sodium bicarbonate, serving as key intermediates for further coupling.
Coupling with Sulfonamide Moiety
- The N-(methylsulfonyl) group is introduced via coupling reactions of the carbamate intermediates with amines bearing the methylsulfonyl substituent or by direct sulfonylation.
- Coupling reactions are generally performed in polar aprotic solvents such as N,N-dimethylacetamide (DMA) at elevated temperatures (~100 °C) using bases like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.
Side Chain and Substituent Optimization
- Variations in the alkyl side chains and heterocyclic substituents on the amine component allow tuning of biological activity and physicochemical properties.
- For instance, replacing piperidin-4-ol with pyrrolidin-3-ol or azetidin-3-ol and altering alkyl chains such as 2-(ethyl)butyl groups have been explored to optimize binding affinity and selectivity.
Detailed Synthetic Scheme Overview
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Nucleophilic Aromatic Substitution | 1,3-difluoro-5-nitrobenzene + fluoroalkanol + NaH in DMF | Introduction of aryloxy group at 4-position | Aryloxy-nitrobenzene intermediate |
| 2. Palladium-Catalyzed Hydrogenation | Pd/C, H2, MeOH | Reduction of nitro to aniline | Aniline intermediate |
| 3. Carbamate Formation | 2,2,2-trichloroethyl chloroformate + NaHCO3 | Protection and activation of aniline | Carbamate intermediate |
| 4. Coupling Reaction | Carbamate + amine with methylsulfonyl group + DIPEA in DMA at 100 °C | Formation of amide bond | Target benzamide derivative |
| 5. Optional Side Chain Modification | Use of different amines or Grignard reagents | Optimization of biological activity | Analogues with varied substituents |
Research Findings and Data
Binding Potency and Structural Activity Relationship
- Studies have shown that the presence of fluorine atoms at the 2,5-positions and a hydroxy group at the 4-position of the benzamide ring contributes to enhanced binding affinity toward target proteins such as sodium channels.
- Introduction of the methylsulfonyl group on the amide nitrogen improves solubility and metabolic stability.
- Variations in side chains and heterocycles attached to the amide nitrogen influence binding potency, with some analogues exhibiting IC50 values in the low nanomolar range, indicating high affinity.
Representative Data Table of Binding Affinities (Hypothetical Example)
| Compound ID | Substituent on Amide N | IC50 (nM) | Notes |
|---|---|---|---|
| Parent Compound | Methylsulfonyl | 310 | Baseline activity |
| Analogue A | Piperidin-4-ol with 2-(ethyl)butyl | 362 | Moderate activity |
| Analogue B | Pyrrolidin-3-ol variant | 45 | Improved potency |
| Analogue C | Azetidin-3-ol variant | 38 | Highest potency observed |
Summary of Preparation Method Advantages
- The multi-step synthesis allows precise functionalization of the aromatic ring and side chains.
- Use of palladium-catalyzed hydrogenation provides mild and efficient reduction conditions.
- Carbamate intermediates serve as versatile coupling partners for diverse amines.
- The modular approach facilitates rapid synthesis of analogues for structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, and how can reaction yields be improved?
- Methodology : Begin with a benzamide core (e.g., 2,5-difluoro-4-hydroxybenzoic acid) and perform sulfonylation using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride). Purify via recrystallization in ethanol/water mixtures to achieve >90% purity .
- Key Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Solvent | Dichloromethane or DMF |
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodology : Use a combination of H/F NMR to verify fluorine positions and sulfonamide linkage. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy). FT-IR can validate the presence of hydroxyl (3200–3600 cm) and sulfonamide (1320–1370 cm) groups .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Perform kinetic solubility assays in buffers (pH 1–10) using UV-Vis spectroscopy. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. For example:
| pH | Solubility (mg/mL) | Degradation (%) |
|---|---|---|
| 3 | 0.8 | <5% |
| 7 | 0.2 | 15% |
| 9 | 0.1 | 30% |
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
Reproducibility Checks : Validate assay conditions (e.g., cell line viability, enzyme activity controls) using standardized protocols like OECD guidelines.
Data Normalization : Account for batch-to-batch variability by normalizing activity to internal controls (e.g., IC values relative to a reference inhibitor).
Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies. Contradictions may arise from impurities (>95% purity required) or solvent effects (e.g., DMSO quenching reactive intermediates) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability.
- QSAR Modeling : Train models on datasets of fluorinated benzamides to predict logP, pKa, and binding affinity. Include descriptors like Hammett constants for fluorine substituents .
- Example Output :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 ± 0.3 | 120 ± 15 |
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Methodology : Apply a 2 factorial design to test variables: temperature (X), catalyst loading (X), and solvent polarity (X). Use Minitab or JMP to analyze interactions. For example:
| Run | X (°C) | X (%) | X (Dielectric) | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 5 | 37.5 (DMF) | 78 |
| 2 | 5 | 10 | 20.7 (DCM) | 92 |
- Conclusion : Higher catalyst loading (10%) in DCM maximizes yield (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
